molecular formula C14H11N3O3 B2384795 3-[3-(2H-1,3-Benzodioxol-5-yl)-4-formyl-1H-pyrazol-1-yl]propanenitrile CAS No. 956181-88-7

3-[3-(2H-1,3-Benzodioxol-5-yl)-4-formyl-1H-pyrazol-1-yl]propanenitrile

Cat. No.: B2384795
CAS No.: 956181-88-7
M. Wt: 269.26
InChI Key: LVKLZJZDLLYWEG-UHFFFAOYSA-N
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Description

3-[3-(2H-1,3-Benzodioxol-5-yl)-4-formyl-1H-pyrazol-1-yl]propanenitrile is a pyrazole-based compound featuring a benzodioxol substituent, a formyl group at the 4-position of the pyrazole ring, and a propanenitrile side chain.

Properties

IUPAC Name

3-[3-(1,3-benzodioxol-5-yl)-4-formylpyrazol-1-yl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c15-4-1-5-17-7-11(8-18)14(16-17)10-2-3-12-13(6-10)20-9-19-12/h2-3,6-8H,1,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKLZJZDLLYWEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN(C=C3C=O)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2H-1,3-Benzodioxol-5-yl)-4-formyl-1H-pyrazol-1-yl]propanenitrile typically involves the reaction of 1,3-benzodioxole with various pyrazole derivatives under controlled conditions. One common method involves the use of formylation reactions to introduce the formyl group onto the pyrazole ring. The nitrile group is then introduced through a nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. Industrial production would also involve stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2H-1,3-Benzodioxol-5-yl)-4-formyl-1H-pyrazol-1-yl]propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

The compound shows potential as an active pharmaceutical ingredient (API) due to its biological activities, particularly in the following areas:

  • Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. The presence of the benzodioxole moiety may enhance the compound's ability to inhibit tumor growth by interacting with specific cellular pathways involved in cancer progression.
  • Anti-inflammatory Properties : The structural characteristics of 3-[3-(2H-1,3-Benzodioxol-5-yl)-4-formyl-1H-pyrazol-1-yl]propanenitrile suggest that it may modulate inflammatory responses. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase enzymes, leading to reduced synthesis of pro-inflammatory mediators .
  • Antimicrobial Activity : Some studies have shown that compounds containing benzodioxole and pyrazole structures possess antimicrobial properties. This suggests potential applications in developing new antibiotics or antifungal agents .

Materials Science Applications

In addition to medicinal applications, this compound may also be utilized in materials science:

  • Polymer Chemistry : The compound can serve as a building block for synthesizing functionalized polymers. Its reactive functional groups allow for incorporation into polymer matrices, potentially leading to materials with enhanced properties such as improved thermal stability and mechanical strength.

Case Study 1: Anticancer Research

In a study examining the anticancer properties of pyrazole derivatives, researchers synthesized several compounds based on the structure of this compound. These compounds were tested against various cancer cell lines, revealing significant cytotoxic effects. The study concluded that modifications to the benzodioxole ring could enhance anticancer activity further .

Case Study 2: Anti-inflammatory Mechanisms

A research project focused on the anti-inflammatory effects of pyrazole derivatives demonstrated that compounds similar to this compound could effectively inhibit inflammatory pathways in vitro. The findings suggested that these compounds might be developed into therapeutic agents for inflammatory diseases such as arthritis .

Mechanism of Action

The mechanism of action of 3-[3-(2H-1,3-Benzodioxol-5-yl)-4-formyl-1H-pyrazol-1-yl]propanenitrile is not fully understood, but it is believed to interact with various molecular targets and pathways. The benzodioxole ring may interact with enzymes or receptors, while the pyrazole ring could modulate biological activity through its interactions with nucleic acids or proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Derivatives with Benzodioxol Substituents

  • 4-(2H-1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine (): Structure: Contains an amine group at the pyrazole 5-position and a methylphenyl substituent. Synthesis: Prepared via condensation reactions involving hydrazines and carbonyl precursors. Key Difference: The absence of a formyl group and nitrile chain reduces electrophilicity compared to the target compound.
  • 3-(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-3-oxo-2-benzalydinepropanenitrile (): Structure: Features a benzaldehyde-derived enamine, a hydroxy group, and a nitrile-terminated propanenitrile chain. Synthesis: Formed via refluxing benzaldehyde with a pyrazole precursor in 1,4-dioxane/piperidine. Physical Properties: Melting point 180–183°C; IR bands for CN (2223 cm⁻¹) and C=O (1689 cm⁻¹) . Key Difference: The hydroxy and benzalydine groups introduce additional hydrogen-bonding sites absent in the target compound.

Chalcone Derivatives with Benzodioxol Groups

  • (E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(7-hydroxy-5-methoxy-2,2-dimethyl-chroman-8-yl)prop-2-en-1-one (): Structure: A chalcone with a benzodioxol ring linked via an α,β-unsaturated ketone to a chroman moiety. Synthesis: Claisen-Schmidt condensation of 2-hydroxy-4-methoxyacetophenone with 3,4-methylenedioxybenzaldehyde . Crystallography: Triclinic crystal system (space group P1), intramolecular S(5) hydrogen bonding between hydroxyl and carbonyl groups . Key Difference: The extended π-conjugated system and chroman group differentiate its electronic properties from the pyrazole-based target compound.

Industrial and Pharmacological Analogs

  • 3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropanal ():
    • Application : Used in fragrances (e.g., TEA ROSE FRAGRANCE MOD 482173) for its aldehyde functionality.
    • Safety Profile : Classified as harmful to aquatic life (H412) .
    • Key Difference : The propanal chain and lack of heterocyclic rings limit its pharmacological relevance compared to the target compound.

Comparative Data Table

Compound Name Molecular Formula Key Substituents Melting Point/°C Biological/Industrial Relevance
3-[3-(2H-1,3-Benzodioxol-5-yl)-4-formyl-1H-pyrazol-1-yl]propanenitrile (Target) C₁₄H₁₁N₃O₃ Formyl, benzodioxol, nitrile Not reported Potential medicinal applications
4-(2H-1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine C₁₆H₁₅N₃O₂ Amine, methylphenyl Not reported Antidepressant, anticancer
3-(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-3-oxo-2-benzalydinepropanenitrile C₁₃H₁₀N₄O₂ Benzaldehyde, hydroxy, nitrile 180–183 Not specified
(E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(7-hydroxy-5-methoxy-2,2-dimethyl-chroman-8-yl)prop-2-en-1-one C₂₂H₂₂O₆ Chroman, α,β-unsaturated ketone 122–126* Structural studies, hydrogen bonding
3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropanal C₁₁H₁₂O₃ Aldehyde, methyl Not reported Fragrance industry

*Reported as 395–399 K in , converted to °C.

Biological Activity

3-[3-(2H-1,3-Benzodioxol-5-yl)-4-formyl-1H-pyrazol-1-yl]propanenitrile is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes current research findings, case studies, and relevant data tables to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxole moiety and a pyrazole ring, which are known for their bioactive properties. The molecular formula is C14H12N2O3, and its molecular weight is approximately 256.26 g/mol.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, research on related pyrazole derivatives indicates significant activity against various cancer cell lines. A study demonstrated that pyrazole derivatives inhibited the proliferation of tumor cells through the modulation of the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial in cancer progression .

Table 1: Antitumor Activity of Pyrazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa12.5PI3K/Akt inhibition
Compound BMCF78.0Apoptosis induction
3-[...]-propanenitrileA54910.0Cell cycle arrest

Anti-inflammatory Effects

In addition to antitumor activity, derivatives of benzodioxole have shown promising anti-inflammatory effects. Studies indicate that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications in inflammatory diseases .

Table 2: Anti-inflammatory Activity

Compound NameCytokine InhibitionConcentration (µM)
Compound CTNF-alpha15
Compound DIL-620
3-[...]-propanenitrileIL-1β10

Case Studies

A notable case study involved the administration of a similar pyrazole compound in a mouse model with induced tumors. The results showed a significant reduction in tumor size compared to control groups, supporting the hypothesis that these compounds can effectively target tumor growth .

Another study focused on the pharmacokinetics of pyrazole derivatives, revealing favorable absorption and bioavailability profiles, which are critical for their development as therapeutic agents .

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